molecular formula C5H12O4 B1207437 2-Methylerythritol CAS No. 93921-83-6

2-Methylerythritol

Cat. No. B1207437
CAS RN: 93921-83-6
M. Wt: 136.15 g/mol
InChI Key: HGVJFBSSLICXEM-CRCLSJGQSA-N
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Description

2-Methylerythritol is a tetritol that is erythritol substituted by a methyl group at position 2 . It has a molecular formula of C5H12O4 . It is an intermediate specific to the non-mevalonate MEP pathway, generally found in prokaryotes, as a precursor to isoprenoids as well as non-isoprenoids like vitamins .


Synthesis Analysis

2-Methylerythritol is synthesized via the methylerythritol phosphate (MEP) pathway . The enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MECDP) synthase catalyzes the conversion of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) to MECDP . This is a highly unusual cyclodiphosphate-containing intermediate on the mevalonate-independent pathway to isopentenyl diphosphate and dimethylallyl diphosphate .


Molecular Structure Analysis

The molecular structure of 2-Methylerythritol consists of a polar chromanol ring and a lipophilic prenyl chain . It has an average mass of 136.146 Da and a monoisotopic mass of 136.073563 Da .


Chemical Reactions Analysis

In the MEP pathway, 2-Methylerythritol is involved in the biosynthesis of isoprenoid precursors . The regulation of the MEP pathway occurs at the level of key enzymes, including 1-deoxy-D-xylulose-5-phosphate synthase (Dxs), which exerts significant control over the flux through the MEP pathway .


Physical And Chemical Properties Analysis

2-Methylerythritol has a molecular formula of C5H12O4 . It has an average mass of 136.146 Da and a monoisotopic mass of 136.073563 Da .

Scientific Research Applications

Enantioselective Synthesis in Biochemical Pathways

2-Methylerythritol is synthesized enantioselectively for biochemical studies. Fontana et al. (2000) developed a method for preparing 2-C-methylerythritol, significant in the biosynthesis of terpenoids in bacteria, algae, and plants. This method offers access to related compounds and isotopically labeled derivatives, aiding in biochemical research and understanding of these pathways (Fontana, Messina, Spinella, & Cimino, 2000).

Role in Isoprenoid Biosynthesis

Rohdich et al. (1999) discovered that 2-C-methylerythritol 4-phosphate, a derivative of 2-methylerythritol, is a key intermediate in the biosynthesis of terpenoids in plants and microorganisms. This pathway's understanding is crucial for biotechnological applications in drug discovery and agricultural development (Rohdich et al., 1999).

Atmospheric Chemistry and Environmental Studies

Clements and Seinfeld (2007) studied the role of 2-methylerythritol in atmospheric chemistry. Their research on 2-methyltetrols, including 2-methylerythritol, in ambient aerosols highlights its significance in understanding air quality and environmental impacts (Clements & Seinfeld, 2007).

Synthesis of Analogues for Research Purposes

Wang et al. (2006) synthesized optically active 2-C-trifluoromethylerythritols, analogues of 2-methylerythritol. These studies are significant for understanding the structural and functional roles of these compounds in biological systems (Wang, Zhao, Li, & Lu, 2006).

Role in Isoprenoid Biosynthesis and Potential Pharmaceutical Applications

Ershov (2007) discussed the potential of 2-C-methylerythritol phosphate pathway inhibitors as a new class of antibiotics and herbicides. This pathway is key in isoprenoid biosynthesis, crucial for developing new therapeutics and agrochemicals (Ershov, 2007).

Mechanism of Action

2-Methylerythritol acts as an intermediate in the MEP pathway, contributing to the biosynthesis of isoprenoid precursors . The enzyme MECDP synthase catalyzes the conversion of CDP-ME2P to MECDP, a key step in this pathway .

Safety and Hazards

There is limited information available on the safety and hazards of 2-Methylerythritol .

Future Directions

Research on 2-Methylerythritol is ongoing, with a focus on its role in the MEP pathway and its potential for the production of valuable isoprenoids . Further studies are needed to fully understand its biosynthesis, regulation, and potential applications.

properties

IUPAC Name

(2R,3S)-2-methylbutane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVJFBSSLICXEM-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)([C@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80917061
Record name 2-Methylbutane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80917061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylerythritol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methylerythritol

CAS RN

93921-83-6
Record name (2R,3S)-2-Methyl-1,2,3,4-butanetetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93921-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-C-Methylerythritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093921836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbutane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80917061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylerythritol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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